molecular formula C27H28BrNO5 B12856335 Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate

Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate

Cat. No.: B12856335
M. Wt: 526.4 g/mol
InChI Key: TXZBVNFFVNANFO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate is a complex organic compound with a unique structure that combines a brominated benzoate ester with a biphenyl group linked to a morpholinopropoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and esterification reactionsThe morpholinopropoxy chain is then attached via nucleophilic substitution, and the final esterification step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate is unique due to its combination of a brominated benzoate ester with a biphenyl group and a morpholinopropoxy chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H28BrNO5

Molecular Weight

526.4 g/mol

IUPAC Name

methyl 5-bromo-2-[2-(3-morpholin-4-ylpropoxy)-5-phenylphenoxy]benzoate

InChI

InChI=1S/C27H28BrNO5/c1-31-27(30)23-19-22(28)9-11-24(23)34-26-18-21(20-6-3-2-4-7-20)8-10-25(26)33-15-5-12-29-13-16-32-17-14-29/h2-4,6-11,18-19H,5,12-17H2,1H3

InChI Key

TXZBVNFFVNANFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC2=C(C=CC(=C2)C3=CC=CC=C3)OCCCN4CCOCC4

Origin of Product

United States

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